3,4-Bis(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

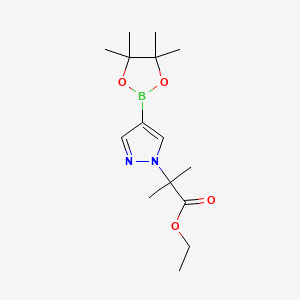

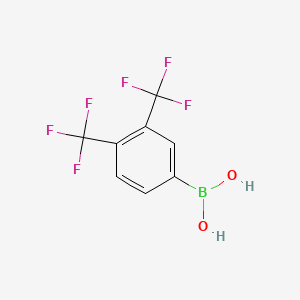

3,4-Bis(trifluoromethyl)phenylboronic acid is a chemical compound with the empirical formula C8H5BF6O2 and a molecular weight of 257.93 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3,4-Bis(trifluoromethyl)phenylboronic acid can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C(C(F)(F)F)=C1)O . The InChI representation is 1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H .Chemical Reactions Analysis

Arylboronic acids, such as 3,4-Bis(trifluoromethyl)phenylboronic acid, have been used as catalysts in [4 + 3] cycloaddition reactions . They have also been involved in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis

3,4-Bis(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 257.93 . The compound’s density is 1.5±0.1 g/cm3 . Its flash point is not applicable .Scientific Research Applications

Catalysis

It has been found to be an effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent on similar boronic acids plays a crucial role in preventing the coordination of amines to the boron atom, thus accelerating the amidation process (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Organic Synthesis

In the realm of organic synthesis, this compound has been employed in the synthesis and characterization of star-shaped imide compounds containing electron-donating and electron-withdrawing side groups. These compounds exhibit interesting optical and electrical properties, which could have applications in materials science (E. Jeon & T. Yoon, 2012).

Supramolecular Chemistry

3,4-Bis(trifluoromethyl)phenylboronic acid has been used in the synthesis of boron-based rotaxanes via multicomponent self-assembly, demonstrating its utility in constructing complex molecular architectures (Nicolas Christinat, R. Scopelliti, & K. Severin, 2008).

Materials Science

Tribology

Additionally, derivatives of phenylboronic acid, like 3,5-bis(trifluoromethyl)phenylboronic acid, have been explored in tribological studies for their potential as lubricant additives, offering insights into their applicability in reducing wear and friction in mechanical systems (Zhipeng Li, Xiufeng Li, Yawen Zhang, T. Ren, Yi-dong Zhao, Xiangqiong Zeng, & E. V. D. Heide, 2014).

Future Directions

The use of arylboronic acids, such as 3,4-Bis(trifluoromethyl)phenylboronic acid, in catalyzing [4 + 3] cycloaddition reactions represents a promising area of research . Further studies could explore other potential applications of this compound in chemical reactions and the synthesis of biologically active molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .

Mode of Action

It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are generally involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3,4-Bis(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other chemical species .

properties

IUPAC Name |

[3,4-bis(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)5-2-1-4(9(16)17)3-6(5)8(13,14)15/h1-3,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZQTQOXIWPFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680690 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Bis(trifluoromethyl)phenylboronic acid | |

CAS RN |

1204745-88-9 |

Source

|

| Record name | [3,4-Bis(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-](/img/no-structure.png)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)